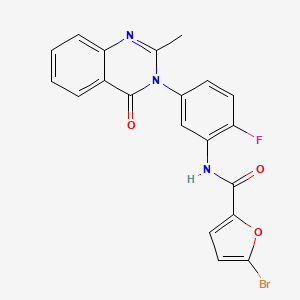
5-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide is a complex organic compound with significant implications in various fields of scientific research. This compound features multiple functional groups, including bromo, fluoro, carboxamide, and quinazolinone, contributing to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide involves multi-step reactions starting from readily available starting materials. Typically, the synthesis might include halogenation, acylation, and condensation reactions. For instance:
Step 1: : The bromination of furan-2-carboxylic acid.
Step 2: : Introduction of the fluoro group onto the phenyl ring via fluorination.
Step 3: : Formation of the quinazolinone moiety.
Step 4: : Coupling of the fluoro-phenylquinazolinone intermediate with the brominated furan carboxylic acid.
Industrial Production Methods
Industrial-scale production generally mirrors the laboratory synthesis but is optimized for yield, purity, and cost-efficiency. Techniques such as continuous flow synthesis, use of catalysts to lower reaction temperatures, and high-throughput purification methods like crystallization and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the quinazolinone ring.
Reduction: : Reduction reactions can target the carbonyl group in the quinazolinone structure.
Substitution: : Given the presence of halogen atoms, nucleophilic substitution reactions are common.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: : Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidative reactions might yield hydroxylated quinazolinone derivatives, while reductions could lead to alcohol or amine derivatives. Substitution reactions typically yield various halo-substituted derivatives, modifying the compound's electronic and steric properties.
Scientific Research Applications
5-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide finds applications in:
Chemistry: : Used as an intermediate in organic synthesis, particularly in the development of heterocyclic compounds.
Biology: : As a molecular probe to study enzyme interactions and protein binding.
Medicine: : Potential use in drug development for targeting specific diseases, particularly those involving kinases or other signaling pathways.
Industry: : Employed in the synthesis of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism by which this compound exerts its effects can vary based on its application. In biological contexts, it often targets specific enzymes or receptors, inhibiting or modulating their activity. The quinazolinone moiety is particularly known for its ability to interact with ATP-binding sites in kinases, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Compared to other quinazolinone derivatives, 5-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide stands out due to the presence of both a fluoro and a bromo substituent, which together influence its reactivity and binding properties.
Similar Compounds
5-bromo-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide
5-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide
5-bromo-N-(2-fluoro-5-(2-ethyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide
These analogs vary by the substituents attached to the phenyl and quinazolinone rings, altering their chemical and biological properties.
There you have it! Now, curious about anything else, or did this spark any ideas for your next project?
Properties
IUPAC Name |
5-bromo-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrFN3O3/c1-11-23-15-5-3-2-4-13(15)20(27)25(11)12-6-7-14(22)16(10-12)24-19(26)17-8-9-18(21)28-17/h2-10H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFANBUWFFZUIIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
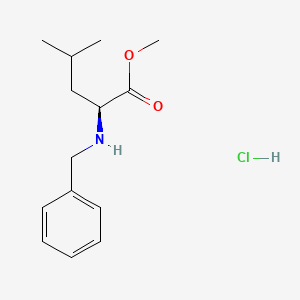

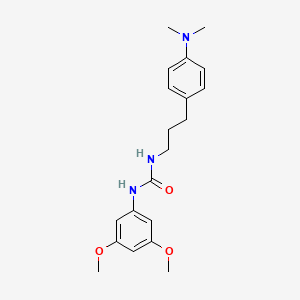
![5-chloro-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-2-carboxamide](/img/structure/B2634339.png)
![2-[[1-(Difluoromethyl)-5-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2634341.png)
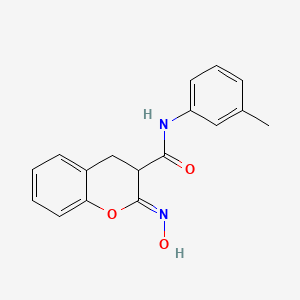
![3-((3-Fluorobenzyl)thio)-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2634343.png)
![2-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2634344.png)
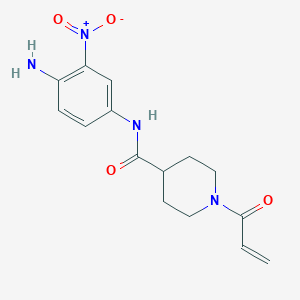
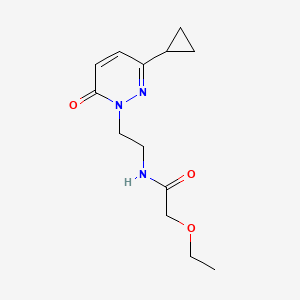
![4-(Benzo[d][1,3]dioxol-5-yl)butan-1-ol](/img/structure/B2634348.png)
![N-{[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]methyl}acetamide](/img/structure/B2634349.png)
![1-(4-chlorophenyl)-3-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]urea](/img/structure/B2634355.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluorobenzamide](/img/structure/B2634356.png)
